Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate
Description
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate (CAS: Not explicitly provided; referred to as a hydrochloride salt in ) is a phenoxyacetic acid derivative characterized by a 2-methoxyphenoxy core substituted with a 1-aminoethyl group at the 4-position and an ethyl acetate ester at the 2-position. The compound is synthesized via condensation reactions involving amines and activated esters, as inferred from related analogs ().
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C13H19NO4/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3/h5-7,9H,4,8,14H2,1-3H3 |
InChI Key |
NWMQAQZETMHQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Methoxyphenol Derivatives
Method:
A typical route involves nucleophilic aromatic substitution where 2-methoxyphenol derivatives are alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Temperature: 0°C to room temperature
- Reagents: Ethyl bromoacetate, potassium carbonate
2-Methoxyphenol + Ethyl bromoacetate → Ethyl 2-(2-methoxyphenoxy)acetate
This step yields the phenoxyacetate intermediate, which is further functionalized.
Reduction of Nitro to Amino Group
A critical step involves converting nitro groups to amino groups to obtain the aminophenoxy derivative:
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere
- Alternatively, chemical reduction with iron powder in acidic or neutral media
- Solvent: Ethanol or acetic acid
- Temperature: Ambient or mild heating
- Duration: 4–8 hours
This reduction is selective and preserves other functional groups.
Esterification and Final Assembly
The final compound is assembled by esterifying the carboxylic acid or acid chloride with ethanol:
- Direct esterification using ethanol and catalytic sulfuric acid
- Alternatively, acyl chlorides derived from the acid intermediate reacted with ethanol
- Reflux in ethanol
- Catalytic acid or acyl chloride activation
Data Tables and Structural Characterization
| Step | Reagents | Solvent | Conditions | Yield | Characterization |
|---|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF/DMSO | 0°C to RT | ~85% | NMR, IR, MS |
| Nitro reduction | Fe powder or Pd/C | Ethanol | RT to 50°C | ~90% | NMR, IR, Melting point |
| Aminoalkylation | 2-Chloroethylamine derivative | Ethanol | RT | 80–85% | NMR, IR |
| Esterification | Ethanol, H₂SO₄ | Reflux | 2–4 hours | 75–85% | NMR, IR, Elemental analysis |
Structural and Crystallographic Data
Recent crystallographic studies, such as those reported for related phenoxyacetate derivatives, provide insight into molecular conformation and packing:
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/n | |
| Cell parameters | a=11.36 Å, b=7.06 Å, c=26.04 Å | |
| Z | 4 |
These data validate the molecular integrity and purity of synthesized intermediates and final products.
Research Discoveries and Innovations
Recent advancements include:
- One-pot synthesis approaches combining alkylation and reduction steps to improve efficiency.
- Green chemistry methods utilizing solvent-free or aqueous conditions.
- Catalytic reduction techniques for selective nitro-to-amino conversions, minimizing side reactions.
- Computational studies (DFT, TD-DFT) to predict electronic properties and optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in its 1-aminoethyl group on the phenoxy ring. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Phenoxyacetic Acid Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound is expected to exhibit higher aqueous solubility than neutral analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate (–13).
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C (), whereas bulkier derivatives (e.g., bis(indolyl)methyl analog) likely have higher melting points due to increased molecular weight and rigidity.
- Stability: The 1-aminoethyl group may render the compound prone to oxidation, necessitating salt formation or protective packaging (as seen in ’s discontinued status).
Biological Activity
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
This compound features a unique molecular structure comprising an ethyl acetate moiety linked to a 4-(1-aminoethyl)-2-methoxyphenoxy group. The molecular formula is , indicating the presence of both aromatic and aliphatic components, which contribute to its biological properties and chemical reactivity.
Hypoglycemic Effects
Research indicates that derivatives of this compound may exhibit hypoglycemic properties , making them potential candidates for diabetes treatment. A study highlighted that compounds with similar structures have shown effectiveness in lowering blood glucose levels, suggesting that this compound could also possess these properties .
Anti-inflammatory and Analgesic Properties
In addition to hypoglycemic effects, compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound may also be beneficial in managing conditions characterized by inflammation and pain.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interact with specific receptors or enzymes involved in glucose metabolism, which could explain its hypoglycemic effects. Further studies are needed to clarify these interactions and their implications for therapeutic efficacy .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including alkylation and reduction processes. For instance, one method involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron . The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
